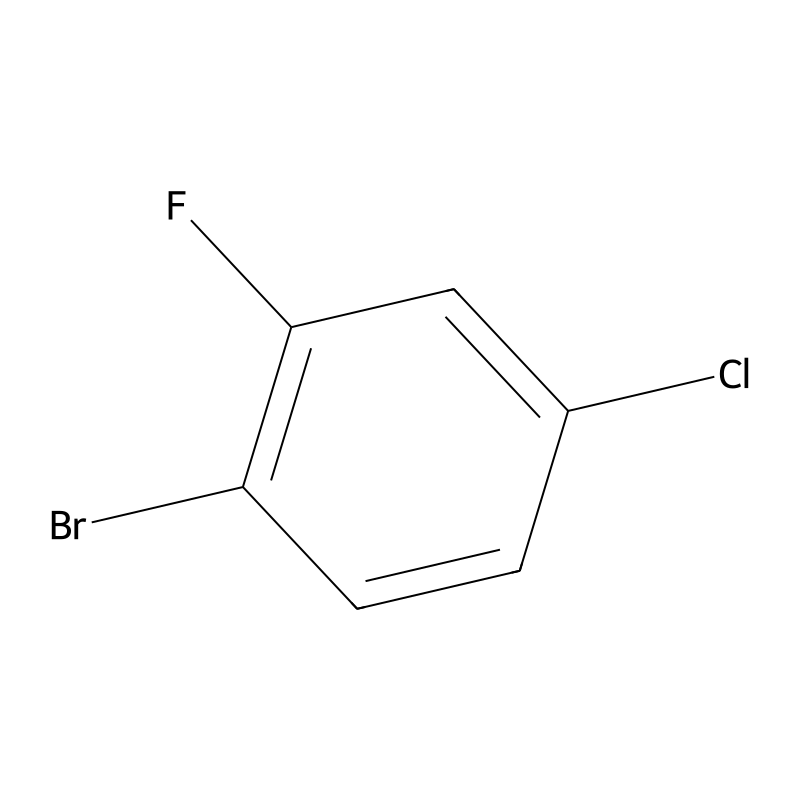

1-Bromo-4-chloro-2-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-4-chloro-2-fluorobenzene is a tri-substituted aromatic compound essential for constructing complex organic molecules in pharmaceutical and agrochemical development. Its primary procurement value lies in the differential reactivity of its three halogen atoms (Br, Cl, F), which enables controlled, site-selective functionalization through sequential reactions like palladium-catalyzed cross-couplings. This property allows for the precise and predictable introduction of different molecular fragments, a critical requirement in multi-step synthesis pathways for creating targeted, high-value final products.

References

- [2] Ningbo Inno Pharmchem Co.,Ltd. Applications of 1-Bromo-4-chloro-2-fluorobenzene in Pharmaceutical Synthesis. (Self-published article).

- [19] Friese, F. W., & Studer, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7–18.

Substituting 1-bromo-4-chloro-2-fluorobenzene with its isomers (e.g., 1-bromo-2-chloro-4-fluorobenzene) or simpler analogs (e.g., 1-bromo-4-chlorobenzene) is synthetically impractical and leads to process failure. The specific 1,4,2-arrangement of the bromo, chloro, and fluoro groups dictates the regiochemical outcome of critical reactions. For instance, the fluorine atom at the C2 position acts as a powerful directing group for *ortho*-lithiation, enabling selective functionalization at the C3 position. An isomeric arrangement would direct this reaction to a different, incorrect position, yielding an entirely different molecular scaffold. Similarly, the well-defined reactivity hierarchy (Br > Cl) for cross-coupling is dependent on this specific electronic and steric environment, making this exact compound non-interchangeable for syntheses requiring predictable, stepwise bond formation.

Predictable Regioselectivity in Sequential Cross-Coupling Reactions

The primary procurement driver for this compound is the predictable reactivity difference between its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling. The C-Br bond undergoes oxidative addition to palladium catalysts under conditions where the C-Cl bond remains intact, allowing for selective first-stage functionalization. This contrasts sharply with substrates like 1,4-dibromobenzene, where selective mono-functionalization is challenging due to similar reactivity at both C-Br sites, often leading to mixtures of mono- and di-substituted products. The general reactivity order is well-established: C-I > C-Br ~ C-OTf > C-Cl, making the Br/Cl combination on this specific scaffold ideal for planned, stepwise synthesis.

| Evidence Dimension | Reactivity in Pd-Catalyzed Cross-Coupling |

| Target Compound Data | The C-Br bond reacts selectively before the C-Cl bond. |

| Comparator Or Baseline | 1,4-dibromobenzene: Both C-Br bonds have similar reactivity, making selective mono-arylation difficult. |

| Quantified Difference | Qualitatively high selectivity vs. potential for product mixtures and low yields of mono-substituted product. |

| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig). |

This enables clean, high-yield, stepwise synthesis of di- and tri-substituted compounds, reducing purification costs and improving process efficiency.

Precursor Suitability: Fluorine-Directed ortho-Metalation Enables C3 Functionalization

The fluorine atom at the C2 position is a strong directing group for *ortho*-metalation, enabling regioselective deprotonation at the C3 position using strong bases like LDA. A patent demonstrates this specific reactivity, where treatment of 1-bromo-4-chloro-2-fluorobenzene with LDA at -70°C, followed by quenching with DMF, successfully introduces a formyl group at the C3 position. In contrast, an isomer like 1-bromo-2-chloro-4-fluorobenzene would direct metalation primarily to the C3 or C5 positions, adjacent to the fluorine, leading to different constitutional isomers. This makes the title compound essential for accessing the 1-bromo-4-chloro-2-fluoro-3-substituted benzene scaffold.

| Evidence Dimension | Site of Lithiation/Functionalization |

| Target Compound Data | Functionalization occurs exclusively at the C3 position, ortho to the fluorine. |

| Comparator Or Baseline | Isomer 1-bromo-2-chloro-4-fluorobenzene: Metalation would occur at C3 or C5, leading to different products. |

| Quantified Difference | 100% regioselectivity for C3 vs. formation of alternative isomers. |

| Conditions | LDA in THF at -70°C, followed by electrophilic quench. |

This provides a reliable and selective route to a specific substitution pattern that is inaccessible or difficult to obtain using isomers or other starting materials.

Specified Building Block in Patented Agrochemical Synthesis Workflows

This compound is explicitly specified as a key intermediate in the synthesis of herbicidal tetrahydrophthalimide derivatives. A patent from Sumitomo Chemical Co. details the synthesis of the isomeric comparator, 1-bromo-2-chloro-4-fluorobenzene, for this class of herbicides. The precise arrangement of halogens is critical for the final biological activity of the herbicide. The use of a different isomer, such as the title compound, would result in a final molecule with a different structure and likely altered or eliminated herbicidal efficacy. This establishes the non-interchangeability of these isomers in established, high-value industrial manufacturing processes.

| Evidence Dimension | Suitability as an Agrochemical Intermediate |

| Target Compound Data | Required for a specific class of herbicidal active ingredients. |

| Comparator Or Baseline | Isomer 1-bromo-2-chloro-4-fluorobenzene is specified for a different, but related, set of patented herbicides. |

| Quantified Difference | Binary outcome: Leads to the correct, patented active ingredient versus an incorrect, non-patented analogue. |

| Conditions | Multi-step industrial synthesis of agrochemicals. |

For buyers in agrochemical R&D or manufacturing, procuring the exact, specified isomer is a mandatory requirement for patent compliance and achieving the desired biological activity.

Platform for Sequential Cross-Coupling to Synthesize Tri-Substituted Arenes

This compound is the right choice for projects requiring the stepwise and controlled synthesis of unsymmetrical, tri-substituted aromatic compounds. The differential reactivity of the C-Br and C-Cl bonds allows for a first coupling reaction at the bromine position (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), followed by a second, different coupling at the chlorine position under more forcing conditions.

Accessing 3-Substituted 4-Chloro-2-fluorophenyl Scaffolds

When the synthesis target specifically requires functionalization at the C3 position of a 4-chloro-2-fluorophenyl ring, this compound is the preferred precursor. Its fluorine at C2 reliably directs lithiation to the adjacent C3 position, providing a clean entry point for introducing a wide range of electrophiles to create unique pharmaceutical or materials science intermediates.

Precursor for Specific Bioactive Molecules and Pharmaceuticals

This material is a documented starting material for complex bioactive molecules. For example, it has been used in the multi-step synthesis of IKK2 inhibitors like AZD3264 and as a precursor for 6-substituted phenanthridines. Procuring this specific isomer is necessary to replicate these published synthetic routes and obtain the correct final biologically active compound.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 8 of 9 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types